Triglycidyl isocyanurate
Overview
Description
Triglycidyl isocyanurate is a white crystalline compound known for its excellent thermal stability, weather resistance, and mechanical properties. It is a heterocyclic polyepoxide compound widely used as a cross-linking agent in polyester powder coatings, electrical insulation materials, and various industrial applications .
Mechanism of Action
Target of Action
Triglycidyl isocyanurate (TGIC) is a synthetic chemical compound that primarily targets DNA . It is a triazene triepoxide with antiangiogenic and antineoplastic activities . TGIC has the ability to alkylate and cross-link DNA, thereby inhibiting DNA replication .
Mode of Action
TGIC interacts with its primary target, DNA, through alkylation and cross-linking . This interaction inhibits the growth of non-small-cell-lung cancer cells via p53 activation . TGIC also induces cell apoptosis , which is a process of programmed cell death that occurs in multicellular organisms.
Biochemical Pathways
TGIC affects the biochemical pathways related to DNA replication and cell apoptosis . By alkylating and cross-linking DNA, TGIC disrupts the normal replication process . This disruption can lead to cell death or apoptosis, particularly in cancer cells .
Pharmacokinetics
It is used industrially and can be introduced into the body through inhalation or ingestion
Result of Action
The primary result of TGIC’s action is the inhibition of cell growth, particularly in non-small-cell-lung cancer cells . This is achieved through the disruption of DNA replication and the induction of cell apoptosis . TGIC has been reported to cause genetic damage , and it may also cause skin sensitization leading to severe rashes .
Action Environment
TGIC is used mainly in the manufacture of polyester powder paint coatings for metal finishing . The environment in which TGIC is used can influence its action, efficacy, and stability. For instance, TGIC can react easily with various functional groups like amines, carboxylic acids, carboxylic acid anhydrides, phenols, thiols, and alcohols in the presence of catalysts or promoters . It can be polymerized by catalysts and may undergo violent autopolymerization . Environmental factors such as temperature can also influence the stability of TGIC .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triglycidyl isocyanurate can be synthesized through the reaction of cyanuric acid with epichlorohydrin in the presence of a base. The reaction typically occurs at temperatures ranging from 85 to 120°C. The product is then subjected to epoxidation by adding epichlorohydrin and sodium hydroxide, followed by distillation to remove excess epichlorohydrin .
Industrial Production Methods: In industrial settings, this compound is produced by reacting cyanuric acid with epichlorohydrin in an alkaline solution of 1,4-dioxane. The process involves multiple steps, including crystallization and purification, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Triglycidyl isocyanurate undergoes various chemical reactions, including polymerization, oxidation, and substitution. It reacts with acids, bases, and oxidizing and reducing agents. These reactions can be violent, especially in the presence of catalysts or when heated .
Common Reagents and Conditions:
Polymerization: Catalysts or heat can induce polymerization reactions.
Oxidation and Reduction: Reacts with oxidizing and reducing agents.
Substitution: Reacts with acids and bases.
Major Products Formed: The major products formed from these reactions include cross-linked polymers and various derivatives used in industrial applications .
Scientific Research Applications
Triglycidyl isocyanurate has a wide range of scientific research applications:
Chemistry: Used as a cross-linking agent in polyester powder coatings, enhancing mechanical and chemical resistance.
Biology and Medicine: Exhibits anticancer and antineoplastic activities by alkylating and cross-linking DNA, thereby inhibiting DNA replication.
Industry: Utilized in the manufacture of electrical insulation materials, printed circuits, adhesives, and inks.
Comparison with Similar Compounds
- Triglycidyl isocyanuric acid
- Tris(2,3-epoxypropyl)-s-triazine
- 1,3,5-Triglycidyl-s-triazinetrione
Uniqueness: Triglycidyl isocyanurate stands out due to its superior thermal stability, weather resistance, and mechanical properties. Unlike other epoxy compounds, it provides excellent outdoor durability when used in polyester powder coatings .
Properties
IUPAC Name |
1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPZKGBUJRBPGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |
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Record name | TRIGLYCIDYL ISOCYANURATE | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
28825-96-9 | |
Record name | Triglycidyl isocyanurate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28825-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4026262 | |
Record name | Tris(2,3-epoxypropyl)isocyanurate | |
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Molecular Weight |
297.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(2,3-epoxypropyl)isocyanurate is a white crystalline solid. (NTP, 1992), Dry Powder; NKRA; Other Solid; Pellets or Large Crystals, White crystalline or granular solid; [ACGIH], WHITE POWDER OR GRANULES, White crystalline solid. | |
Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |
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Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-oxiranylmethyl)- | |
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Record name | Triglycidyl isocyanurate | |
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Record name | TRIGLYCIDYL ISOCYANURATE | |
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Record name | 1,3,5-TRIGLYCIDYL-S-TRIAZINETRIONE | |
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Boiling Point |
> 240 °C, decomposition, BP: 210 °C at 0.2 mm Hg | |
Record name | Triglycidyl isocyanurate | |
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Flash Point |
170 °C /Open cup vs. closed cup not specified/, >170 °C c.c. (technical grade) | |
Record name | Triglycidyl isocyanurate | |
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Record name | TRIGLYCIDYL ISOCYANURATE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Exists as a mixture of 2 pairs of diastereomer racemates, designated alpha and beta, that are separable on the basis of their solubility properties, log Kow: -0.8. Solubility in water: 0.9 g/100 mL at 25 °C /Triglycidyl isocyanurate technical grade/, In water, 9-10.5 g/L at 25 °C, pH 5-8, In water, <1 mg/mL at 68 °F, Soluble in water, In acetone, 1 g/L at 20 °C, Solubility in water, g/100ml at 25 °C: 0.9 (technical grade), Water < 1 (mg/mL), O.1 N HCl < 1 (mg/mL), pH 4 buffer 2.5 - 5 (mg/mL), pH 9 buffer < 1 (mg/mL), 0.1 N NaOH 1 - 2.5 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL) | |
Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |
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Record name | Triglycidyl isocyanurate | |
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Record name | TRIGLYCIDYL ISOCYANURATE | |
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Record name | TEROXIRONE | |
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Density |
142-144 at 20 °C | |
Record name | Triglycidyl isocyanurate | |
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Vapor Pressure |
<0.007 Pa /5.25X10-5 mm Hg/ at 20 °C | |
Record name | Triglycidyl isocyanurate | |
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Color/Form |
White crystalline solid | |
CAS No. |
2451-62-9 | |
Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |
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Melting Point |
203 to 208 °F (NTP, 1992), 95 °C, MP: 203 to 208 °F, Crystals from methanol. MP: 103-104.5 °C. Also reported as crystals from frational crystalization from methanol. MP: 95-103 °C. Enthalpy of fusion: 77.0 J/g /alpha-thioglycidyl isocyanurate/, 203-208 °F | |
Record name | TRIS(2,3-EPOXYPROPYL)ISOCYANURATE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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